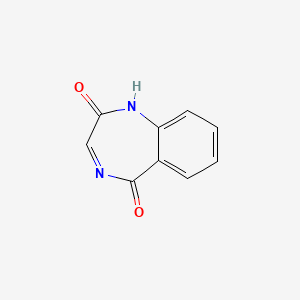

1H-1,4-Benzodiazepine-2,5-dione

描述

属性

CAS 编号 |

890407-37-1 |

|---|---|

分子式 |

C9H6N2O2 |

分子量 |

174.16 g/mol |

IUPAC 名称 |

1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C9H6N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,12) |

InChI 键 |

IAIGWBZFHIEWJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N=CC(=O)N2 |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N=CC(=O)N2 |

同义词 |

1,4-benzodiazepine 1,4-benzodiazepine-2,5-dione 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)- BZ 423 Bz-423 |

产品来源 |

United States |

Synthetic Methodologies for 1h 1,4 Benzodiazepine 2,5 Dione and Its Derivatives

Conventional Synthetic Approaches

Cyclization Reactions for Core Ring Formation

The formation of the seven-membered diazepine (B8756704) ring is a key step in the synthesis of 1H-1,4-benzodiazepine-2,5-diones. Intramolecular cyclization is a common and effective method to achieve this.

One notable approach involves an acid-activated cyclization. For instance, a precursor α-acylaminoamide, generated via an Ugi four-component condensation, can be cyclized in the presence of acid. acs.org The acid activates a cyclohexenamide moiety, leading to the formation of a reactive azomethine ylide intermediate, which is then attacked by an anthranilic nitrogen to form the seven-membered ring. acs.org Milder conditions for this cyclization can be achieved by dissolving the Ugi product in methanol (B129727) and using acetyl chloride to generate HCl, followed by heating. acs.org

Another strategy employs a Staudinger–aza-Wittig cyclization. This sequence begins with an Ugi reaction to create a precursor which then undergoes cyclization mediated by triphenylphosphine (B44618) (Ph3P) to yield the benzodiazepine (B76468) structure. thieme-connect.com This method has been successfully used to synthesize 5-oxobenzo[e] acs.orgrsc.orgdiazepine-3-carboxamides. thieme-connect.com

Solid-phase synthesis has also been utilized to create libraries of 1,4-benzodiazepine-2,5-diones. acs.org This method involves the cyclization of a resin-bound intermediate, which allows for the efficient production of a diverse range of compounds. acs.orgacs.org

The following table summarizes different cyclization approaches for the synthesis of 1H-1,4-benzodiazepine-2,5-dione and its derivatives.

| Cyclization Method | Key Reagents/Conditions | Precursor | Product | Key Features |

| Acid-Activated Cyclization | Acid (e.g., HCl generated from acetyl chloride) | α-Acylaminoamide (from Ugi reaction) | 1,4-Benzodiazepine-2,5-dione | Forms a reactive azomethine ylide intermediate. acs.org |

| Staudinger–Aza-Wittig Cyclization | Triphenylphosphine (Ph3P) | Ugi product from 2-azidobenzoic acid | 5-Oxobenzo[e] acs.orgrsc.orgdiazepine-3-carboxamide | The Ugi reaction proceeds in moderate to good yields, and the cyclization in good to excellent yields. thieme-connect.com |

| Solid-Phase Cyclization | Resin-bound intermediate | Resin-bound linear precursor | 1,4-Benzodiazepine-2,5-dione | Enables the generation of large libraries of compounds. acs.orgacs.org |

Condensation Reactions with o-Phenylenediamines and Malonic Derivatives

The condensation of o-phenylenediamines with various carbonyl compounds is a cornerstone in the synthesis of benzodiazepines. nih.gov Specifically for 1,4-benzodiazepine-2,5-diones, condensation with malonic acid derivatives can be employed. This approach, however, is more commonly associated with the synthesis of 1,5-benzodiazepine-2,4-diones. researchgate.net

While direct condensation of o-phenylenediamine (B120857) with a malonic acid derivative to form the 1,4-dione is less common, related strategies exist. For instance, the condensation of o-phenylenediamines with ketones, often catalyzed by acids or metal salts like silver nitrate, is a well-established method for forming the diazepine ring system. researchgate.netnih.gov These reactions can be performed under various conditions, including solvent-free and at room temperature. nih.govijtsrd.com

Ring Expansion Reactions and Rearrangements

Ring expansion reactions provide an alternative and sometimes unprecedented route to the 1,4-benzodiazepine-2,5-dione scaffold. A notable example is the base-promoted molecular rearrangement of 3-aminoquinoline-2,4-diones. researchgate.netacs.org This transformation occurs under mild conditions using bases such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B). acs.org

Another approach involves the ring opening of azetidine-fused 1,4-benzodiazepine (B1214927) compounds. nih.gov These precursors can be synthesized via a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. nih.gov Subsequent treatment with reagents like sodium azide (B81097) (NaN3), potassium cyanide (KCN), or sodium thiophenoxide (PhSNa) after N-methylation leads to the opening of the four-membered azetidine (B1206935) ring and the formation of diverse 1,4-benzodiazepine derivatives. nih.gov

The Mumm rearrangement is a key step in the Ugi and Passerini reactions, which can be utilized to synthesize benzodiazepine precursors. wikipedia.orgwikipedia.org This rearrangement involves the transfer of an acyl group and is crucial for driving the reaction sequence to completion. wikipedia.org

| Reaction Type | Starting Material | Reagents/Conditions | Product | Key Features |

| Base-Promoted Rearrangement | 3-Aminoquinoline-2,4-dione | TMG, NaOEt, or Triton B | 1,4-Benzodiazepine-2,5-dione | Unprecedented reactivity of the starting material. researchgate.netacs.org |

| Ring Opening of Fused Azetidine | 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] acs.orgrsc.orgdiazepin-10(2H)-one | NaN3, KCN, PhSNa after N-methylation | Functionalized 1,4-benzodiazepine | Provides access to diverse derivatives. nih.gov |

| Mumm Rearrangement | Intermediate from Ugi or Passerini reaction | Part of the multicomponent reaction sequence | α-Acyloxy amide or bis-amide | Irreversible step that drives the reaction. wikipedia.orgwikipedia.org |

Functionalization of the Core Scaffold

The functionalization of the pre-formed 1,4-benzodiazepine-2,5-dione core is essential for creating diverse libraries of compounds for drug discovery. This can be achieved through various chemical transformations.

Alkylation at the nitrogen positions is a common modification. Solid-phase synthesis methods have been developed where one of the three main components is an alkylating agent, allowing for diversity at this position. acs.org

The Passerini reaction, a multicomponent reaction, can be used to introduce functionality. It involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org This reaction has been applied in the synthesis of functionalized α-acyloxy ketones, which can be precursors or analogs of benzodiazepine structures. frontiersin.org

Further modifications can be achieved by leveraging the reactivity of different positions on the benzodiazepine ring. For the related 1,5-benzodiazepine-2,4-dione system, various reactions such as alkylation, amination, thionation, nitration, and acylation have been reported, highlighting the potential for similar functionalization on the 1,4-isomer. imist.ma

Advanced and Green Synthetic Strategies

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 1,4-benzodiazepine-2,5-diones from simple starting materials in a single step. rsc.org These reactions offer high atom economy and allow for the rapid generation of diverse compound libraries. wikipedia.org

The Ugi four-component condensation (Ugi-4CC) is a prominent MCR used in this context. acs.org It involves the reaction of a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to form an α-acylaminoamide. acs.org This intermediate can then undergo a subsequent cyclization to yield the desired 1,4-benzodiazepine-2,5-dione scaffold. acs.org A key advantage of this method is the potential for great molecular diversity, as a wide variety of inputs can be used. acs.org The Ugi-deprotection-cyclization (UDC) strategy is a powerful extension of this, allowing for the synthesis of various benzodiazepine scaffolds. nih.gov

The Passerini reaction is another valuable MCR, combining an isocyanide, a carbonyl compound, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it doesn't directly form the benzodiazepine ring, it can be used to create highly functionalized precursors. frontiersin.org The reaction is typically fast and can be performed under eco-friendly conditions. organic-chemistry.org

The Betti reaction, a condensation of an aldehyde, a primary aromatic amine, and a phenol, is another MCR that can be considered a special case of the Mannich reaction. wikipedia.orgchem-station.com Although not directly producing benzodiazepines, its principles of forming C-C and C-N bonds in one pot are relevant to the synthesis of complex heterocyclic systems. nih.gov

The following table provides an overview of key multicomponent reactions used in the synthesis of this compound and its precursors.

| Multicomponent Reaction | Components | Initial Product | Application to Benzodiazepine Synthesis | Key Features |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylaminoamide (bis-amide) | Forms a linear precursor that undergoes cyclization to the benzodiazepine core. acs.orgnih.gov | Highly versatile, exothermic, and rapid. wikipedia.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Synthesizes functionalized precursors for benzodiazepine analogs. wikipedia.orgfrontiersin.org | One of the oldest isocyanide-based MCRs. wikipedia.org |

| Betti Reaction | Aldehyde, Primary Aromatic Amine, Phenol | α-Aminobenzylphenol (Betti base) | Principles applicable to complex heterocycle synthesis. wikipedia.orgnih.gov | A special case of the Mannich reaction. wikipedia.org |

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of 1,4-benzodiazepine-2,5-dione libraries, enabling the rapid generation of a large number of diverse compounds. scribd.com A general and efficient method involves the use of three commercially available components: anthranilic acids, α-amino esters, and alkylating agents. scribd.comresearchgate.net This approach allows for the preparation of either racemic mixtures for initial screening or optically pure compounds for lead optimization. researchgate.net

The synthesis typically begins with the attachment of an α-amino ester to a solid support, such as Merrifield resin. scribd.com This is followed by acylation with an anthranilic acid, a base-catalyzed lactamization to form the seven-membered ring, alkylation, and finally, cleavage from the solid support to yield the desired 1,4-benzodiazepine-2,5-dione. scribd.com The use of a fluorous displaceable linker has also been reported, which facilitates purification of intermediates via fluorous solid-phase extraction (F-SPE). nih.gov

A key advantage of solid-phase synthesis is the ability to incorporate a wide variety of building blocks. For instance, a library of 1,4-benzodiazepine-2,5-diones was successfully prepared using 11 different alkylating agents, 12 anthranilic acids, and 19 α-amino esters. scribd.comresearchgate.net The quality and purity of the resulting compounds are often high, as demonstrated by HPLC and 1H NMR analysis. scribd.com

It is worth noting that the formation of the 1,4-diazepine-2,5-dione ring can sometimes be an unintended side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester. nih.gov This occurs through the transformation of an aspartimide intermediate. nih.gov

Table 1: Overview of Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones

| Starting Materials | Key Steps | Support/Linker | Advantages |

| Anthranilic acids, α-amino esters, alkylating agents | Attachment to support, acylation, lactamization, alkylation, cleavage | Merrifield resin | General method, access to diverse libraries, high purity |

| Perfluorooctanesulfonyl protected 4-hydroxy benzaldehydes, Ugi-four component reaction products | Post-condensation cyclization, Suzuki coupling | Fluorous displaceable linker | Facile purification (F-SPE), four points of diversity |

| Polymer supported amino acids, o-nitrobenzoic acids or protected anthranilic acids | Cyclization with concomitant release from support | Not specified | High yields, excellent purities |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, improve yields, and often enhance product purity. In the context of this compound synthesis, microwave irradiation has been successfully employed to drive key cyclization and coupling reactions.

An environmentally friendly, solvent-free, and microwave-assisted cascade methodology has been developed for the construction of 1,4-benzodiazepine-2,5-diones from 2-nitrobenzoyl-α-amino acid methyl esters. mdpi.com This method utilizes a palladium-catalyzed transfer hydrogenation and condensation cascade in an azeotropic mixture of triethylamine–formic acid (TEAF). mdpi.com The use of microwave irradiation significantly reduces reaction times and allows for the use of a very low catalyst loading (0.5 mol% of Pd/C). mdpi.com

Another application of microwave assistance is in the fluorous synthesis of 1,4-benzodiazepine-2,5-dione libraries. nih.gov Microwave-assisted Suzuki coupling reactions are used to remove the fluorous tag and introduce biaryl functionality to the benzodiazepine scaffold. nih.gov This demonstrates the compatibility of microwave heating with complex multi-step synthetic sequences.

Furthermore, microwave-assisted synthesis has been utilized for the preparation of related 1,5-benzodiazepines from chalcones and o-phenylenediamine, highlighting the broad applicability of this technology in the synthesis of benzodiazepine derivatives. derpharmachemica.com This method offers short reaction times (2-3 minutes), smooth reaction conditions, and easy product isolation. derpharmachemica.com

Table 2: Examples of Microwave-Assisted Synthesis in the Benzodiazepine Field

| Reaction Type | Starting Materials | Key Features |

| Cascade Hydrogenation/Condensation | 2-Nitrobenzoyl-α-amino acid methyl esters | Solvent-free, low Pd/C catalyst loading, rapid |

| Suzuki Coupling | Fluorous-tagged 1,4-benzodiazepine-2,5-diones | Removal of fluorous tag, introduction of biaryl groups |

| Cyclocondensation | Chalcones, o-phenylenediamine | Synthesis of 1,5-benzodiazepines, very short reaction times |

Catalytic Methodologies in this compound Synthesis

Catalytic methods, particularly those employing transition metals like palladium, have become indispensable for the synthesis of 1,4-benzodiazepine-2,5-diones and their analogs. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-Mediated Synthesis:

The intramolecular Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed synthesis of 1,4-benzodiazepine-2,5-diones. mdpi.com This reaction enables the formation of the seven-membered ring through the coupling of an aryl halide and an amide. A general procedure has been developed for the synthesis of substituted 1,4-benzodiazepin-2,5-diones from precursors obtained via the Ugi four-component reaction. mdpi.com The ring-closing step is achieved using a catalytic system of Pd2(dba)3 and a phosphine (B1218219) ligand like P(o-tolyl)3 under basic conditions. mdpi.com

Another palladium-catalyzed approach involves a transfer hydrogenation/condensation cascade of 2-nitrobenzoyl-α-amino acid methyl esters, which proceeds efficiently with a low loading of Pd/C. mdpi.com Furthermore, palladium catalysts such as PdCl2(dppf) have been employed for the N-arylation/C-H activation of amides to furnish 1,4-benzodiazepine-2,5-dione derivatives in good to excellent yields. mdpi.com

H2PtCl6 Catalysis:

A novel and convenient methodology for the synthesis of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position utilizes hexachloroplatinic acid (H2PtCl6) as a catalyst. rsc.orgresearchgate.net This method employs readily available amino acids as precursors to introduce variability at the C-3 position of the benzodiazepine core. rsc.org

Table 3: Catalytic Methodologies for 1,4-Benzodiazepine-2,5-dione Synthesis

| Catalyst System | Reaction Type | Precursors | Key Features |

| Pd2(dba)3 / P(o-tolyl)3 | Intramolecular Buchwald-Hartwig Amination | Ugi four-component reaction products | General procedure, good yields |

| Pd/C | Transfer Hydrogenation / Condensation Cascade | 2-Nitrobenzoyl-α-amino acid methyl esters | Environmentally benign, low catalyst loading |

| PdCl2(dppf) | N-arylation / C-H Activation | Substituted amides | Good to excellent yields |

| H2PtCl6 | Cyclization | Amino acids | Simple and convenient, diversity at C-3 |

Stereoselective Synthesis and Chiral Control

The stereoselective synthesis of 1,4-benzodiazepine-2,5-diones and their derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed to achieve high levels of chiral control.

One approach involves the use of chiral α-amino esters as building blocks in solid-phase synthesis. scribd.comresearchgate.net By starting with enantiomerically pure amino esters, the stereochemistry at the C-3 position of the resulting benzodiazepine can be controlled. This has been demonstrated in the preparation of a library of 1,4-benzodiazepine-2,5-diones from nine sets of enantiomeric pairs of α-amino esters. scribd.comresearchgate.net

Palladium-catalyzed intramolecular N-arylation has also been employed for the stereospecific synthesis of optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones. mdpi.com The use of chelating bis(phosphine) ligands is crucial in this process to minimize or completely suppress racemization at the C-2 position, which can be an issue when using monodentate phosphine ligands. mdpi.comresearchgate.net

Furthermore, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) organocatalyst. chemistryviews.org This method utilizes readily available aldehydes, phenylsulfonylacetonitrile, and 2-(aminomethyl)anilines to construct the chiral benzodiazepine core. chemistryviews.org

A facile synthesis of functionalized 1,4-benzodiazepine derivatives has also been achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, followed by the opening of the azetidine ring. mdpi.com This strategy allows for the introduction of functional groups at the 3-position of the benzodiazepine ring. mdpi.com

Precursor Compounds and Building Blocks in this compound Synthesis

The diversity of the this compound scaffold is largely determined by the availability and selection of appropriate precursor compounds and building blocks.

A common and versatile set of building blocks includes:

Anthranilic acids: These provide the benzene (B151609) ring portion of the benzodiazepine core and can be substituted to introduce diversity at various positions of the aromatic ring. scribd.comresearchgate.net

α-Amino acids and their esters: These are crucial for introducing the C-3 substituent and establishing the stereochemistry at this position. scribd.comresearchgate.netrsc.org A wide range of natural and unnatural amino acids can be employed. rsc.org

Alkylating agents: These are used to introduce substituents on the nitrogen atoms of the benzodiazepine ring. scribd.comresearchgate.net

Other important precursors include:

o-Phenylenediamine: This is a key starting material for the synthesis of both 1,4- and 1,5-benzodiazepines. nih.gov

2-Nitrobenzoyl-α-amino acid methyl esters: These are precursors for the palladium-catalyzed transfer hydrogenation/condensation cascade. mdpi.com

Ugi four-component reaction products: These serve as intermediates for the intramolecular Buchwald-Hartwig amination. mdpi.comresearchgate.net

N-Carbamoylmethylanthranilic acids: These are precursors for the synthesis of 1H-1,4-benzodiazepine-3,5(2H,4H)-diones. nih.gov

1-(2-Bromobenzyl)azetidine-2-carboxamides: These are used in a copper-catalyzed intramolecular cross-coupling to form azetidine-fused benzodiazepines, which can be further functionalized. mdpi.com

Chalcones: These can be reacted with o-phenylenediamine to form 1,5-benzodiazepines. derpharmachemica.com

2-Aminobenzophenones: These are starting materials for the synthesis of certain benzodiazepin-2-ones. actascientific.com

Aspartic acid β-benzyl ester: This can lead to the formation of 1,4-diazepine-2,5-dione rings as a side product in peptide synthesis. nih.gov

The choice of these precursors allows for a high degree of molecular diversity in the final 1,4-benzodiazepine-2,5-dione products.

Structural Analysis and Conformational Studies of 1h 1,4 Benzodiazepine 2,5 Dione Rings

Ring Conformation and Dynamics

The 1H-1,4-benzodiazepine-2,5-dione molecule consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring containing two amide groups. Due to the inherent strain and electronic requirements of the seven-membered ring, it is non-planar. This non-planarity leads to a dynamic conformational equilibrium. researchgate.netacs.org

Research indicates that the diazepine ring can adopt various conformations, and the molecule is often in a state of flux between these forms under physiological conditions. The specific conformations and the energy barriers between them are influenced by the substitution pattern on the ring. Studies involving the molecular rearrangement of 3-aminoquinoline-2,4-diones to furnish 1,4-benzodiazepine-2,5-diones have highlighted the existence of this conformational equilibrium, which plays a significant role in the reaction mechanism and stability of the final product. researchgate.netacs.org While detailed descriptions of the primary conformations (such as boat, twist-boat, or chair forms) for the unsubstituted parent ring require specific spectroscopic and computational analysis, the consensus points to a flexible ring system.

Stereochemical Aspects of this compound Derivatives

The stereochemistry of this compound derivatives is a critical aspect, particularly when these molecules are designed to interact with chiral biological targets. Stereocenters are commonly introduced at the C3 position, often by using chiral α-amino acids as starting materials in the synthesis. rsc.orgacs.org

A significant challenge and area of interest is the creation of quaternary stereogenic centers (a carbon atom bonded to four different non-hydrogen groups) at the C3 position. Research has demonstrated an effective method for the enantioselective synthesis of such compounds. This process involves the following key steps:

Use of a Chiral Auxiliary: The di(p-anisyl)methyl (DAM) group is installed at the N1 position of a benzodiazepine-2,5-dione derived from an enantiopure amino acid.

Stereocontrolled Alkylation: The presence of the bulky DAM group allows for the stereoretentive replacement of the C3 proton. This is achieved through a deprotonation step followed by trapping with an electrophile. consensus.app

Conformational Chirality: Evidence from experiments on diastereomeric 1,4-benzodiazepine-2,5-diones suggests that the inherent chirality of the ring's conformation plays a crucial role in directing the stereochemical outcome of these reactions. consensus.app This means the fixed spatial arrangement of the non-planar ring influences which face of the molecule is accessible for the reaction.

The ability to synthesize optically pure compounds, whether through the use of chiral precursors like amino esters or through stereocontrolled reactions, is fundamental for developing selective therapeutic agents. acs.org

Influence of Substituents on Structural Characteristics

The structural and, consequently, the functional properties of the this compound scaffold can be extensively modified by introducing various substituents at different positions on the ring system. Solid-phase synthesis techniques have enabled the creation of large libraries of these compounds, allowing for systematic exploration of how different functional groups impact the molecule's characteristics. acs.org

Substituents can be introduced from three main building blocks:

Anthranilic Acids: These provide the fused benzene ring, and using substituted versions allows for the introduction of various groups on this aromatic portion.

α-Amino Esters: These introduce the C3 carbon and its corresponding side chain (R¹). The diversity of available natural and synthetic amino acids allows for a wide range of functionalities at this position. rsc.orgacs.org

Alkylating or Acylating Agents: These can be used to add substituents to the N1 and/or N4 positions of the diazepine ring. acs.org

The following table summarizes the points of diversity on the 1,4-benzodiazepine-2,5-dione scaffold that have been explored through combinatorial synthesis.

| Position of Substitution | Source Component | Examples of Introduced Diversity | Reference |

| Benzene Ring (C6-C9) | Substituted Anthranilic Acids | Electron-withdrawing groups (e.g., Cl, NO₂), Electron-donating groups (e.g., OCH₃) | acs.org, researchgate.net |

| C3-Position | α-Amino Esters | Alkyl, aryl, functionalized side chains from proteinogenic and non-proteinogenic amino acids | rsc.org, acs.org |

| N1-Position | Alkylating Agents | Alkyl groups, benzyl (B1604629) groups, functional protecting groups (e.g., DAM) | consensus.app, acs.org |

Structure-activity relationship (SAR) studies have repeatedly shown that the nature of these substituents is critical. For instance, in the development of anticancer agents, a hit compound from a chemical library screening was a 1,4-benzodiazepine-2,5-dione. acs.org Subsequent modification of the substituents led to the identification of a derivative, 52b , with highly potent activity against lung cancer cells. acs.org This highlights how fine-tuning the substitution pattern directly influences the molecule's interaction with biological targets, likely through changes in conformation, solubility, and electronic distribution. Similarly, derivatives of this scaffold have been developed as potent agonists for melanocortin receptors, demonstrating the template's versatility. acs.org

Mechanistic Investigations of Reactions Involving 1h 1,4 Benzodiazepine 2,5 Diones

Reaction Pathway Elucidation using Computational Methods

Ab initio calculations have been employed to analyze the conformational preferences of the β-alanine side chain in antagonist molecules containing the 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione nucleus. acs.org This analysis helps in understanding the structure-activity relationship by correlating the compound's three-dimensional shape with its biological function. acs.org For instance, DFT calculations can be used to assess the electronic effects of various substituents on the benzodiazepine (B76468) ring, providing a rationale for observed reactivity patterns.

In a study on the formation of quinolinone derivatives, the M06-2X-D3/6-31+G(d,p) method was used to investigate the reaction mechanism between diphenylamine (B1679370) and diethyl 2-phenylmalonate, with the SMD model applied to simulate solvent effects. researchgate.net The calculations suggested a multi-step pathway involving addition, dealcoholization, enolization, ring-closure, and an H-shift reaction. researchgate.net Such detailed computational results are vital for confirming proposed mechanisms and predicting the feasibility of different reaction pathways. researchgate.net Furthermore, computational analysis has been used to establish the relative configurations (threo and erythro) of diastereomers formed in reactions, which were then confirmed by single-crystal X-ray analysis. researchgate.net

Role of Catalysts and Reagents in Reaction Mechanisms

The reactivity of the 1H-1,4-benzodiazepine-2,5-dione core is significantly influenced by the choice of catalysts and reagents. These not only accelerate reactions but can also direct the stereochemical outcome and enable specific transformations.

Catalysts: A variety of catalysts are utilized in reactions involving the this compound scaffold. In some computed reaction pathways, water (H₂O) has been shown to act as a catalyst, promoting key steps like addition and ring-closure. researchgate.net For specific transformations, such as chlorination, N,N-dimethylformamide (DMF) serves as a catalyst. google.com Palladium and copper catalysts are instrumental in C-N coupling reactions to synthesize these benzodiazepine structures. acs.org In the synthesis of flumazenil (B1672878), a reduction ring-closing reaction is performed in the presence of a catalyst to yield the 7-fluoro-3,4-dihydro-4-methyl-1H- researchgate.netbenzodiazepine-2,5-dione intermediate. google.com Interestingly, Lewis acids have been observed to have only a limited effect on the diastereoselectivity of certain condensation reactions involving this scaffold. researchgate.net

Reagents: The specific reagents employed dictate the type of transformation that occurs. For instance, chlorinating agents are used to convert one of the carbonyl groups into a more reactive functional group. Common chlorinating reagents include phosphorus pentachloride, thionyl chloride, oxalyl chloride, and phosphorus oxychloride. google.com Epoxidation of exocyclic double bonds on the benzodiazepine ring can be achieved using reagents like m-chloroperbenzoic acid. researchgate.net The tables below summarize common reagents and their functions in the context of this compound chemistry.

| Reagent | Function | Reference |

|---|---|---|

| Phosphorus pentachloride (PCl₅) | Chlorination | google.com |

| Thionyl chloride (SOCl₂) | Chlorination | google.com |

| m-Chloroperbenzoic acid (mCPBA) | Epoxidation | researchgate.net |

| Phenylmagnesium chloride | Grignard addition to carbonyl | ajrconline.org |

| Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) | Coupling/Amide bond formation | acs.org |

| Reagent Class | Example Reagents | Function | Reference |

|---|---|---|---|

| Oxidizing Agents | Potassium permanganate, Chromium trioxide | Introduce additional functional groups | |

| Reducing Agents | Sodium borohydride, Lithium aluminum hydride | Modify the benzodiazepine core or side chains |

Intramolecular Rearrangements and Cycloaddition Reactions

Intramolecular rearrangements and cycloaddition reactions are powerful strategies for constructing complex, fused heterocyclic systems from the this compound template. These reactions expand the structural diversity of benzodiazepine-based compounds, leading to novel molecular architectures.

One notable example is the acid- and base-catalyzed rearrangement of cyclopenin, a metabolite with a spiro(styrene oxide-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione) structure, into its congener viridicatin. researchgate.net This transformation highlights the inherent reactivity of the benzodiazepine core and its susceptibility to intramolecular bond reorganization under specific catalytic conditions. researchgate.net

Cycloaddition reactions are frequently employed to build additional rings onto the benzodiazepine framework. For example, a key step in a modern synthesis of the drug flumazenil involves a cycloaddition reaction starting from a 7-fluoro-3,4-dihydro-4-methyl-1H- researchgate.netbenzodiazepine-2,5-dione derivative. google.com Fused heterocyclic systems, such as tetrazoles, can be synthesized via intermolecular [2+3] cycloaddition reactions. nih.gov Furthermore, intramolecular cycloadditions of derivatives containing both an azide (B81097) and a nitrile functionality can lead to fused tetrazole ring systems. nih.gov The synthesis of triazolo-fused pyrrolo[2,1-c] researchgate.netbenzodiazepine (PBDT) derivatives also relies on the cyclocondensation of precursors derived from isatoic anhydride, demonstrating the versatility of cyclization strategies in this chemical family. researchgate.net

Hydrogen Transfer and Protonation Effects

Hydrogen transfer and protonation events are fundamental to the reactivity of 1H-1,4-benzodiazepine-2,5-diones. The presence of two amide N-H groups within the seven-membered ring makes these sites active participants in reaction mechanisms, influencing both reactivity and molecular interactions.

Computational studies have identified hydrogen-shift reactions as integral steps in certain mechanistic pathways. researchgate.net Hydrogen-transfer reactions are also a recognized synthetic strategy for modifying the benzodiazepine scaffold. uni-muenchen.de The acidity of the N-H protons is a key characteristic; analysis of crystal structure data shows that the N-H group readily participates in hydrogen bonding with various acceptor atoms, such as oxygen and nitrogen. acs.org This hydrogen bond donating ability is crucial for the interaction of these molecules with biological targets and for their self-assembly in the solid state. acs.org

The protonation state of the nitrogen atoms can dramatically alter the molecule's electronic properties and reactivity. The interactions of the N-H group with terminal oxygen atoms (from carbonyls, amides, etc.) in crystal structures clearly depict the formation of N-H···O=C hydrogen bonds, which is a prelude to proton transfer in many acid- or base-catalyzed reactions. acs.org The ability to easily lose a proton (deprotonation) or gain one (protonation) at the nitrogen positions is a central feature of the chemistry of 1H-1,4-benzodiazepine-2,5-diones.

Theoretical and Computational Chemistry Studies on 1h 1,4 Benzodiazepine 2,5 Dione

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has been instrumental in elucidating the reaction mechanisms involved in the synthesis of 1,4-benzodiazepine-2,5-diones and related compounds.

One study investigated the mechanisms of the reaction between diphenylamine (B1679370) and diethyl 2-phenylmalonate using the M06-2X-D3/6-31+G(d,p) method. acs.orgnih.gov The calculations, which included the SMD solvent model, revealed a series of reactions, including addition, dealcoholization, enolization, and ring-closure, leading to the formation of various intermediates and ultimately the benzodiazepine (B76468) structure. acs.orgnih.gov The study highlighted the catalytic role of water in these transformations. acs.orgnih.gov

Further DFT analysis explored the subsequent reactions of the intermediates. acs.orgnih.gov For instance, two potential pathways for the formation of a chloro-substituted quinoline-dione were evaluated, with one path being identified as more favorable with a rate-determining step of 24.9 kcal/mol. acs.orgnih.gov The study also examined a base-promoted ring-enlargement reaction to yield the final 1,4-benzodiazepine-2,5-dione product, showing that the choice of base (TMG or Triton B) significantly impacts the reaction's energy profile. acs.orgnih.gov

In a different context, DFT calculations were employed to study the racemization of chiral 1,4-benzodiazepines like oxazepam. rsc.org By analyzing various proposed mechanisms, including keto-enol tautomerization and ring-chain tautomerism, with functionals like B3LYP and M062X, the study concluded that ring-chain tautomerism is the most likely pathway for racemization in an aqueous medium. rsc.org This process involves the opening of the benzodiazepine ring to form an achiral aldehyde intermediate, followed by ring closure. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 1H-1,4-benzodiazepine-2,5-diones. These methods provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical behavior.

Ab initio Hartree-Fock (HF) and DFT methods have been used to study the structural parameters of 1,4-benzodiazepine-2,5-diones. researchgate.net These theoretical calculations have been shown to be in good agreement with experimental findings from NMR analysis, confirming the boat-like conformation of the benzodiazepine ring with pseudo-axial and pseudo-equatorial substituents at the C3 position. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for designing new 1,4-benzodiazepine-2,5-dione derivatives with enhanced potency.

A study on 59 1,4-benzodiazepine-2,5-diones with inhibitory activity against the p53-HDM2 interaction utilized QSAR modeling to guide the design of more potent inhibitors. nih.govnih.gov The researchers developed two QSAR models using genetic function approximation (GFA) and genetic partial least squares (G/PLS) based on physicochemical descriptors. nih.govnih.gov The best model demonstrated strong predictive power, explaining 85.5% of the variance in the observed activity. nih.govnih.gov This model was then used to predict the bioactivities of new, unsynthesized compounds. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Analysis (non-clinical focus)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between 1,4-benzodiazepine-2,5-diones and their biological targets at a molecular level, without a clinical focus.

In the context of p53-HDM2 interaction inhibitors, molecular docking studies were performed on a series of 1,4-benzodiazepine-2,5-diones. nih.govnih.gov The docking results, obtained using the CDOCKER protocol, revealed key interactions, such as a π-π interaction between the aryl ring at the 4-N position of the benzodiazepine and the imidazole (B134444) group of a histidine residue (HIS96) in the HDM2 protein. nih.govnih.gov

Another study focused on the development of 1,4-benzodiazepine-2,5-diones as anti-tubercular agents. rsc.org A docking study was conducted on the enoyl acyl carrier protein to elucidate the mechanism of action of these compounds. rsc.org The results suggested that the 1,4-benzodiazepine-2,5-dione framework is a promising starting point for developing new lead compounds against tuberculosis. rsc.org

Furthermore, molecular docking has been applied to explore the potential of 1,4-benzodiazepines to interact with other targets, such as the α1A-adrenoceptor and phosphodiesterase 4 (PDE4), to understand their potential for pain relief. dntb.gov.ua These in silico studies help in identifying and characterizing the binding modes and affinities of these compounds. dntb.gov.ua

Virtual Chemical Space Exploration and Library Generation

Virtual chemical space exploration and library generation are computational strategies used to design and evaluate large collections of virtual compounds based on a specific scaffold, such as 1H-1,4-benzodiazepine-2,5-dione. This allows for the efficient exploration of a wide range of chemical diversity before committing to laboratory synthesis.

For instance, a study on 1,4-thienodiazepine-2,5-diones, a related class of compounds, involved the generation of a virtual compound library. nih.govnih.gov This library was then evaluated for its chemical space distribution and drug-like properties, demonstrating the utility of this approach in identifying novel and promising chemical entities. nih.govnih.gov The solid-phase synthesis of a library of 1,4-benzodiazepine-2,5-diones has also been demonstrated, showcasing the practical application of library design in generating diverse compound collections. acs.org

Conformational Equilibrium Analysis via Computational Methods

The three-dimensional shape or conformation of a molecule is crucial for its biological activity. Computational methods are employed to analyze the conformational equilibrium of 1H-1,4-benzodiazepine-2,5-diones, which refers to the distribution of different low-energy conformations that the molecule can adopt.

DFT calculations have been used to study the conformational equilibrium of 1,4-benzodiazepine-2,5-diones. researchgate.net These studies have shown that the seven-membered ring of these compounds typically adopts a boat-like conformation. researchgate.net Understanding the conformational preferences is essential for designing molecules that can fit optimally into the binding site of a biological target.

Application of 1h 1,4 Benzodiazepine 2,5 Dione As a Versatile Chemical Platform

Design and Synthesis of Compound Libraries and Diversomers

The structural attributes of the 1H-1,4-benzodiazepine-2,5-dione scaffold make it an ideal candidate for combinatorial chemistry and the generation of large, diverse compound libraries. Researchers have developed expedient methods for its synthesis, particularly using solid-phase techniques that facilitate the rapid creation of numerous analogs from readily available building blocks.

A notable approach involves a three-component synthesis starting from anthranilic acids, α-amino esters, and alkylating agents. acs.org This method has been successfully applied to solid-phase synthesis, enabling the creation of extensive libraries. acs.org For instance, a library of 1,4-benzodiazepine-2,5-diones was prepared from 11 different alkylating agents, 12 anthranilic acids, and 19 α-amino esters, demonstrating the platform's high capacity for diversification. acs.org Such methods allow for the preparation of either racemic compounds for initial screening or optically pure compounds for lead optimization. acs.org The generation of these libraries, sometimes referred to as "Diversomers," plays a crucial role in the drug discovery process by providing a multitude of distinct structures for high-throughput screening. acs.org The synthesis is designed to be general and efficient, allowing for the incorporation of a wide variety of functional groups into the final benzodiazepine (B76468) products. acs.org

The Ugi-Deprotection-Cyclization (UDC) strategy is another powerful method used to create libraries based on similar diazepine (B8756704) scaffolds, highlighting the modular and convergent nature of these synthetic routes. nih.gov This approach allows for the introduction of four points of diversity from simple starting materials, further expanding the chemical space that can be explored. nih.gov

Development of Peptidomimetics Based on the this compound Scaffold

The rigid conformation of the this compound scaffold makes it an excellent template for creating peptidomimetics—small molecules that mimic the structure and function of peptides. This is particularly valuable because many natural peptides have therapeutic potential but are limited by poor stability and bioavailability. By using the benzodiazepine core, researchers can design more drug-like molecules that retain the desired biological activity. researchgate.net

This scaffold has been successfully employed to develop agonists for melanocortin receptors, which are G-protein coupled receptors (GPCRs) involved in physiological functions like energy homeostasis. nih.govjohnshopkins.edu Research has led to the synthesis of small-molecule melanocortin receptor agonists with molecular weights around 400 Da that exhibit nanomolar potency. nih.govjohnshopkins.edu This work represents the first report of 1,4-benzodiazepine-2,5-dione derivatives acting as melanocortin receptor agonists. nih.gov

Furthermore, the scaffold has been investigated for its potential to mimic the structure of gamma-aminobutyric acid (GABA). Novel, conformationally constrained 1,4-benzodiazepine-2,5-diones have been synthesized as chimeric scaffolds incorporating a proline mimetic, with preliminary evaluations showing their potential as GABA-A receptor ligands. researchgate.net The benzodiazepine framework is also a suitable template for designing inhibitors of the p53-Hdm2 interaction, a key target in cancer therapy. By mimicking a crucial peptide interaction, these compounds can restore the tumor-suppressing function of p53. researchgate.net

Scaffold for Receptor Ligand Research (Mechanistic Studies)

The rigid, yet adaptable, framework of the this compound core has been extensively utilized in the discovery of novel ligands for various receptors. The ability to systematically modify the scaffold at multiple positions allows for detailed structure-activity relationship (SAR) studies, providing valuable insights into the molecular mechanisms of ligand-receptor interactions.

The this compound template has been successfully employed to develop small-molecule agonists for the melanocortin receptors (MCRs), which are G-protein coupled receptors involved in physiological processes such as energy homeostasis and pigmentation. researchgate.netnih.gov Researchers have synthesized and analyzed libraries of 1,4-benzodiazepine-2,5-dione derivatives, leading to the identification of compounds with significant agonist potency. researchgate.net

Structure-activity relationship studies have revealed that specific substitutions on the benzodiazepine scaffold are crucial for achieving high affinity and efficacy at MCRs. These studies have resulted in the development of molecules with nanomolar agonist potency at the melanocortin receptors. researchgate.net The most potent of these compounds have demonstrated sub-micromolar agonist activity at various MCR subtypes. nih.gov This line of research represents the first instance of 1,4-benzodiazepine-2,5-dione derivatives being reported as melanocortin receptor agonists. researchgate.netnih.gov

Table 1: Agonist Activity of a Representative 1,4-Benzodiazepine-2,5-dione Derivative at Melanocortin Receptors

| Receptor Subtype | Agonist Potency (EC₅₀) |

| hMC1R | Sub-micromolar |

| hMC3R | Inactive up to 10 µM |

| hMC4R | Sub-micromolar |

| hMC5R | Inactive up to 10 µM |

This table presents a summary of the agonist activity for a potent compound from a series of 1,4-benzodiazepine-2,5-dione ligands.

The interaction between the human double minute 2 homolog (HDM2) protein and the p53 tumor suppressor protein is a critical target in cancer therapy. The this compound scaffold has proven to be a suitable template for the design of small molecules that can disrupt this protein-protein interaction. researchgate.netresearchgate.net

Libraries of 1,4-benzodiazepine-2,5-diones have been screened for their ability to bind to the p53-binding domain of HDM2. researchgate.net Hits from these screenings were further optimized, leading to the development of antagonists with sub-micromolar potency in inhibiting the p53-HDM2 interaction. researchgate.net Mechanistic studies, including fluorescence polarization peptide displacement assays, have confirmed that these compounds bind to the p53-binding pocket of HDM2. researchgate.net The development of an enantioselective synthesis has further allowed for the identification of the specific stereochemistry of the active enantiomer, enhancing the understanding of the binding mechanism. researchgate.net

Table 2: Potency of an Optimized 1,4-Benzodiazepine-2,5-dione as an HDM2-p53 Antagonist

| Assay | Potency |

| HDM2 Binding (IC₅₀) | 394 nM |

| Cell-based Assay (MCF-7, IC₅₀) | 1.1 µM |

This table shows the in vitro binding and cell-based activity of a lead compound from a series of 1,4-benzodiazepine-2,5-dione based HDM2-p53 antagonists. researchgate.net

The this compound scaffold has also been explored for the development of ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission in the central nervous system. nih.gov The rigid structure of the benzodiazepine core can mimic the conformation of endogenous ligands, providing a basis for designing novel modulators of the GABA-A receptor.

Research in this area has focused on synthesizing chimeric scaffolds that incorporate the 1,4-benzodiazepine-2,5-dione moiety with other chemical entities, such as monosaccharides, to create conformationally constrained molecules. nih.gov This approach aims to improve the selectivity and efficacy of the ligands by restricting their conformational flexibility, which is a critical aspect in the design of GABA-A receptor ligands. nih.gov Preliminary biological evaluations of these novel chimeric derivatives have been reported, contributing to the understanding of the structural requirements for interaction with the GABA-A receptor. nih.gov The mechanism of action of benzodiazepines on GABA-A receptors is complex, involving allosteric modulation that enhances the effect of GABA. mdpi.comisca.me

Applications in Material Sciences and Industrial Chemistry (excluding direct product use/commercialization)

Beyond its prominent role in medicinal chemistry, the this compound scaffold and its derivatives have found applications in other areas of chemistry, demonstrating the versatility of this chemical platform.

While direct applications in material sciences such as polymer chemistry are not widely reported, the synthetic accessibility and tunable properties of benzodiazepine derivatives have led to their use in industrial chemistry. For instance, certain derivatives of the related 1,5-benzodiazepines are utilized as dyes for acrylic fibers. isca.me This application leverages the chromophoric properties that can be engineered into the benzodiazepine structure through appropriate substitutions.

Furthermore, the 1,4-benzodiazepine-2,5-dione framework has been investigated for its potential in agriculture, with some derivatives exhibiting herbicidal activity. researchgate.net This suggests that the scaffold can be adapted to interact with biological targets beyond those relevant to human medicine. The development of synthetic methodologies, such as solid-phase synthesis, has facilitated the creation of large libraries of these compounds for screening in various applications, including industrial and agricultural contexts. acs.org The study of the fundamental reactivity and reaction mechanisms of 1,4-benzodiazepine-2,5-diones continues to be an active area of research, which may open up new avenues for their application in material sciences and industrial processes. nih.gov

Conclusion

Summary of Key Academic Contributions and Discoveries

The academic exploration of 1H-1,4-benzodiazepine-2,5-diones has yielded a diverse array of compounds with significant biological activities. A major focus of research has been in the realm of oncology, where derivatives of this scaffold have been identified as potent anticancer agents. acs.orgnih.gov One notable discovery was the identification of a 1,4-benzodiazepine-2,5-dione derivative, compound 52b, as a potential protein synthesis inhibitor that effectively curtails tumor growth. acs.orgnih.gov This was a significant finding, as it presented a novel mechanism of action for this class of compounds in cancer therapy. acs.orgnih.gov Further research has demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as effective antineoplastic agents. acs.orgnih.gov

Beyond cancer, the 1H-1,4-benzodiazepine-2,5-dione framework has proven to be a valuable starting point for the development of novel anti-tubercular agents. rsc.org Researchers have successfully synthesized a series of these compounds that exhibit promising activity against Mycobacterium tuberculosis. rsc.org Docking studies have suggested that these molecules may act by inhibiting the enoyl acyl carrier protein, a crucial enzyme in the bacterium's fatty acid synthesis pathway. rsc.org

The versatility of the this compound scaffold is further underscored by its successful application in targeting G-protein coupled receptors (GPCRs). acs.orgnih.gov Specifically, derivatives have been developed as agonists for melanocortin receptors, which are involved in regulating energy homeostasis and feeding behavior. acs.orgnih.gov This has opened up avenues for investigating their potential in the treatment of obesity and other metabolic disorders. acs.orgnih.gov

Furthermore, the development of efficient synthetic methodologies, including solid-phase synthesis, has been a significant academic contribution. acs.org These methods have facilitated the creation of extensive libraries of 1,4-benzodiazepine-2,5-dione derivatives, enabling broad structure-activity relationship (SAR) studies and the rapid identification of lead compounds for various therapeutic targets. acs.org The ability to readily diversify the scaffold at multiple positions has been instrumental in optimizing the potency and selectivity of these compounds. acs.orgacs.org

Future Outlook for Academic Research on 1H-1,4-Benzodiazepine-2,5-diones

The future of academic research on 1H-1,4-benzodiazepine-2,5-diones is bright, with several exciting avenues for exploration. A key area of focus will likely be the continued development of these compounds as anticancer agents. The discovery of their role as protein synthesis inhibitors provides a strong foundation for designing next-generation molecules with enhanced potency and selectivity. acs.orgnih.gov Future studies will likely delve deeper into the specific mechanisms of action and explore their potential in combination therapies.

The fight against antimicrobial resistance is another area where this scaffold holds significant promise. The initial success in developing anti-tubercular agents from this class of compounds warrants further investigation. rsc.org Future research could focus on optimizing the existing leads to improve their efficacy against multi-drug resistant strains of Mycobacterium tuberculosis and expanding the screening of these compounds against other pathogenic bacteria. rsc.org

The ability of the 1,4-benzodiazepine-2,5-dione scaffold to modulate the activity of various biological targets suggests that its therapeutic potential is far from fully realized. The development of chimeric molecules, where the benzodiazepine (B76468) core is combined with other pharmacophores, presents an innovative strategy for creating novel drugs with unique properties.

Moreover, the continued refinement of synthetic methodologies, such as environmentally benign cascade reactions, will enable the synthesis of even more diverse and complex derivatives. mdpi.com This will undoubtedly lead to the discovery of compounds with novel biological activities and the identification of new therapeutic targets for this versatile scaffold. The exploration of this "privileged structure" is set to continue, promising further significant contributions to medicinal chemistry and drug discovery.

常见问题

Q. What are the established synthetic routes for 1H-1,4-benzodiazepine-2,5-dione derivatives, and how do reaction conditions influence yields?

Methodological Answer: The fluorous synthesis approach is widely used, involving a Ugi four-component reaction followed by cyclization. Key steps include:

- Precursor Preparation : Use of fluorous-tagged amines (e.g., perfluorooctylpropylamine) to enable purification via fluorous solid-phase extraction (F-SPE) .

- Cyclization : Acid-mediated ring closure (e.g., TFA/CHCl) to form the benzodiazepine core. Yields vary from 15% to 38%, depending on substituents .

- Optimization : Substituting electron-withdrawing groups (e.g., Cl at position 8) improves cyclization efficiency, while bulky R3 groups (e.g., isobutyl) reduce steric hindrance, enhancing yields to 38% .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., diastereotopic methylene protons at δ 3.2–4.1 ppm) and confirms ring closure .

- ESI-MS/HR-MS : Validates molecular weight (e.g., MH peaks at m/z 572 for halogenated derivatives) and isotopic patterns .

- HPLC-UV/ELSD : Quantifies purity (>95% achievable via F-SPE) and monitors degradation under thermal stress .

Q. What physicochemical properties govern the reactivity and stability of this compound derivatives?

Methodological Answer:

- pKa : Predicted pKa ~12.68 (NH group) influences solubility and protonation-dependent binding to biological targets .

- Thermal Stability : Melting points (221–224°C) and decomposition temperatures (>250°C) suggest suitability for high-temperature reactions .

- Lipophilicity : LogP values (calculated as 2.1–3.5) correlate with membrane permeability, critical for CNS-targeting analogs .

Advanced Research Questions

Q. How do structural modifications at positions 3 and 4 impact biological activity?

Methodological Answer:

- Position 3 : Introducing alkyl groups (e.g., isobutyl) enhances metabolic stability by blocking oxidative metabolism. For example, 3-isobutyl derivatives show 10× longer plasma half-life in murine models .

- Position 4 : Aromatic substituents (e.g., biphenyl) improve affinity for GABA receptors (IC < 1 µM) by mimicking endogenous ligands .

- Contradiction Alert : Fluorine at position 8 increases cytotoxicity (HeLa IC = 1.08 µM) but reduces aqueous solubility, requiring formulation optimization .

Q. What computational strategies predict binding interactions of this compound derivatives with therapeutic targets?

Methodological Answer:

- Molecular Docking : Use Molegro Virtual Docker (MVD v6.0) with PDB 1OHY (GABA receptor) to simulate ligand-receptor interactions. Key residues: Tyr157 (π-π stacking) and Arg66 (H-bonding) .

- MD Simulations : AMBER force fields assess stability of ligand-MDM2 complexes (e.g., BDP derivatives binding to MDM2’s p53 pocket with ΔG = −9.2 kcal/mol) .

- QSAR Models : 2D descriptors (e.g., topological polar surface area) predict blood-brain barrier penetration (R = 0.82) .

Q. How can reaction conditions be optimized to resolve conflicting data in regioselective functionalization?

Methodological Answer:

- Controlled Cyclization : Use Lewis acids (e.g., ZnCl) to direct regioselectivity in Ugi reactions, favoring 1,4-benzodiazepine over 1,5-isomers (3:1 ratio achieved) .

- Solvent Screening : Polar aprotic solvents (DMF) improve yields by 20% compared to THF, reducing side-product formation .

- Catalytic Systems : Pd(OAc)/Xantphos enables Suzuki couplings on the benzodiazepine core without ring degradation (yields >75%) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting cytotoxicity data for halogenated derivatives?

Resolution Strategy:

- Assay Variability : Compare MTT vs. resazurin assays; 8-Cl derivatives show IC discrepancies of 2× due to mitochondrial vs. cytoplasmic reduction pathways .

- Metabolic Interference : Cytochrome P450 3A4 inhibitors (e.g., ketoconazole) stabilize 7-F derivatives in hepatic microsomes, reconciling in vitro/in vivo toxicity gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。